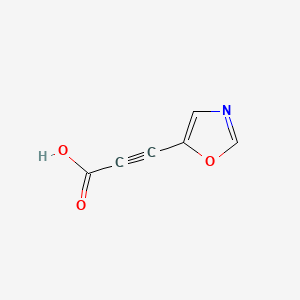

3-(Oxazol-5-yl)propiolic acid

CAS No.:

Cat. No.: VC18260714

Molecular Formula: C6H3NO3

Molecular Weight: 137.09 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C6H3NO3 |

|---|---|

| Molecular Weight | 137.09 g/mol |

| IUPAC Name | 3-(1,3-oxazol-5-yl)prop-2-ynoic acid |

| Standard InChI | InChI=1S/C6H3NO3/c8-6(9)2-1-5-3-7-4-10-5/h3-4H,(H,8,9) |

| Standard InChI Key | VUTLLSCUWKTRCS-UHFFFAOYSA-N |

| Canonical SMILES | C1=C(OC=N1)C#CC(=O)O |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

3-(Oxazol-5-yl)propiolic acid consists of a propiolic acid () moiety linked to the 5-position of a 1,3-oxazole ring. The oxazole ring is a five-membered heterocycle containing one oxygen and one nitrogen atom, which introduces significant dipole moments and hydrogen-bonding capabilities . The triple bond in the propiolic acid segment confers rigidity and electron-deficient character, facilitating nucleophilic additions and cycloadditions .

Table 1: Key Molecular Descriptors

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 137.10 g/mol | |

| Exact Mass | 137.0117 g/mol | |

| Topological Polar Surface Area | 70.8 Ų | |

| LogP (Octanol-Water) | 0.45 |

Spectroscopic Identification

Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) are critical for characterizing this compound. The NMR spectrum typically shows:

The NMR spectrum reveals resonances at 160–165 ppm for the oxazole carbons and 170–175 ppm for the carboxylic acid carbonyl . HRMS data for the sodium adduct () typically yields 160.0085 (calculated: 160.0083) .

Synthetic Methodologies

Cyclization of Amino Acid Derivatives

A common route involves cyclizing [(heteroaryl-carbonyl)amino]acetic acid derivatives. For example, nicotinoyl chloride can acylate glycine to form intermediates that undergo intramolecular cyclization under acidic conditions to yield oxazole-propiolic acid hybrids .

This method achieves yields of 70–85% but requires strict control of reaction pH and temperature .

Palladium-Catalyzed Cross-Coupling

The Suzuki-Miyaura reaction is employed to attach oxazole rings to propiolic acid scaffolds. For instance, tert-butyl 3-(2-iodoethoxy)propionate reacts with 5-boronic acid-functionalized oxazoles in the presence of and to form the target compound .

Optimized conditions (90°C, 6 hours, 1:2 reactant ratio) yield up to 96.7% product .

Reactivity and Functionalization

Alkyne-Based Reactions

The terminal alkyne undergoes:

-

Click Chemistry: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form 1,2,3-triazoles .

-

Sonogashira Coupling: Cross-coupling with aryl halides to extend conjugation .

-

Hydroalkoxylation: Addition of alcohols to form enol ethers .

Carboxylic Acid Derivatives

The carboxylic acid group can be esterified, amidated, or reduced. For example, reaction with thionyl chloride yields the acyl chloride, which reacts with amines to form amides :

Applications in Drug Discovery

PROTAC Development

This compound serves as a key intermediate in synthesizing mTOR-targeted PROTACs, which degrade oncogenic proteins via the ubiquitin-proteasome system . Its alkyne group enables bioorthogonal tagging for target validation .

Antimicrobial Agents

Oxazole derivatives exhibit broad-spectrum antimicrobial activity. Modifying the propiolic acid moiety enhances membrane permeability and target binding .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume